molecular formula C13H16Cl2N6O3 B10935736 N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanamide

N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B10935736
M. Wt: 375.2 g/mol
InChI Key: DLGIDXVYEZBZBZ-UHFFFAOYSA-N
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Description

N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two pyrazole rings, each substituted with a chlorine atom and additional functional groups, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of 4-chloro-3-methyl-1H-pyrazole: This can be achieved by reacting 4-chloro-3-methyl-1H-pyrazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride, followed by cyclization with hydrazine hydrate.

    Nitration: The 4-chloro-3-methyl-1H-pyrazole is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Alkylation: The nitrated pyrazole is alkylated with 3-bromopropylamine to form the intermediate N-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propyl]amine.

    Amidation: Finally, the intermediate is reacted with 4-chloro-3-methyl-1H-pyrazole-5-carboxylic acid chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms on the pyrazole rings can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide, elevated temperatures.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water, reflux conditions.

Major Products

    Reduction: N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-3-(4-chloro-3-amino-1H-pyrazol-1-yl)propanamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-chloro-3-methyl-1H-pyrazole-5-carboxylic acid and 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propylamine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Potential use as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanamide is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The presence of the nitro and chloro groups may enhance its binding affinity and specificity towards these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-methyl-1H-pyrazole: A precursor in the synthesis of the target compound.

    4-chloro-3-nitro-1H-pyrazole: Another precursor with similar structural features.

    N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-3-(4-chloro-1H-pyrazol-1-yl)propanamide: A structurally similar compound lacking the nitro and methyl groups.

Uniqueness

N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanamide is unique due to the presence of both nitro and methyl groups on the pyrazole rings, which may confer distinct chemical and biological properties compared to its analogs. These substitutions can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C13H16Cl2N6O3

Molecular Weight

375.2 g/mol

IUPAC Name

N-[3-(4-chloro-3-methylpyrazol-1-yl)propyl]-3-(4-chloro-3-nitropyrazol-1-yl)propanamide

InChI

InChI=1S/C13H16Cl2N6O3/c1-9-10(14)7-19(17-9)5-2-4-16-12(22)3-6-20-8-11(15)13(18-20)21(23)24/h7-8H,2-6H2,1H3,(H,16,22)

InChI Key

DLGIDXVYEZBZBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Cl)CCCNC(=O)CCN2C=C(C(=N2)[N+](=O)[O-])Cl

Origin of Product

United States

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